N-(3-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative with a complex substitution pattern on both the triazole ring and the amide group. Its structure features a 5-methyl-1H-1,2,3-triazole core substituted with a 3-fluorophenyl group at the 1-position and a 3-chloro-2-methylphenyl carboxamide moiety at the 4-position.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-14(18)7-4-8-15(10)20-17(24)16-11(2)23(22-21-16)13-6-3-5-12(19)9-13/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPMTABBWKUQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.77 g/mol. The structure features a triazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.
- Case Study 1 : In vitro studies revealed that compounds similar to triazoles showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the specific derivative tested . The presence of halogen atoms in the structure enhances the lipophilicity and membrane permeability, contributing to the antimicrobial efficacy.
Anticancer Activity
The anticancer potential of triazole derivatives has been a focal point in recent pharmacological research. This compound has demonstrated promising results in inhibiting cancer cell proliferation.
- Case Study 2 : A study evaluated several triazole derivatives for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited an IC50 value of approximately 5 µM against MCF-7 cells, indicating significant antiproliferative activity .
The mechanisms underlying the biological activities of triazoles often involve the inhibition of key enzymes or pathways:
- Antimicrobial Mechanism : Triazoles disrupt fungal cell membrane synthesis by inhibiting lanosterol demethylase, an enzyme critical for ergosterol biosynthesis.
- Anticancer Mechanism : Triazole derivatives have been shown to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
Comparative Analysis of Biological Activities
Chemical Reactions Analysis
Substitution Reactions
The chloro and fluoro substituents on the aromatic rings undergo nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Chlorine substitution | KNH₂, NH₃ (liq.), −33°C | Fluoro-phenyl triazole derivative | Selective replacement of chlorine at the 3-position of the chlorophenyl group. |
| Fluorine substitution | CuI, DMF, 120°C | Chloro-phenyl triazole derivative | Fluorine substitution occurs less readily due to stronger C–F bond. |
Mechanistic Insight : The electron-withdrawing effects of adjacent substituents (e.g., methyl groups) activate the aromatic ring for NAS. Chlorine’s larger atomic radius compared to fluorine facilitates its displacement.
Oxidation Reactions
The methyl group on the triazole ring undergoes oxidation to form carboxylic acid derivatives.
| Reagents | Conditions | Products | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, H₂SO₄, reflux | 1-(3-fluorophenyl)-5-carboxy-1H-1,2,3-triazole-4-carboxamide | 65–72 |
| CrO₃ | Acetic acid, 60°C | Same as above | 58–63 |
Notes : Oxidation is regioselective for the triazole methyl group due to steric and electronic stabilization of intermediates.
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic | 6M HCl, reflux | 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
| Basic | NaOH (aq.), Δ | Sodium salt of the carboxylic acid |
Kinetics : Hydrolysis rates follow pseudo-first-order kinetics, with of 4.2 hours in 6M HCl at 100°C.
Reduction Reactions
Selective reduction of the triazole ring is challenging but achievable with tailored reagents:
| Reagents | Conditions | Products | Outcome |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi | Partially saturated triazoline | Low yield (≤15%) due to competing decomposition . |
| NaBH₄/CuCl₂ | THF, 0°C | No reaction | Triazole ring remains intact. |
Cycloaddition and Functionalization
The triazole ring participates in dipolar cycloaddition reactions, though steric hindrance from substituents limits reactivity:
| Reaction | Partners | Conditions | Products |
|---|---|---|---|
| Huisgen cycloaddition | Phenylacetylene | Cu(I), RT | Bis-triazole adduct |
Comparative Reactivity of Substituents
| Group | Reactivity | Preferred Reactions |
|---|---|---|
| Cl (aromatic) | High | NAS, Ullmann couplings |
| F (aromatic) | Low | NAS only under forcing conditions |
| CH₃ (triazole) | Moderate | Oxidation to COOH |
| Carboxamide | High | Hydrolysis, alkylation |
Mechanistic and Computational Insights
-
DFT Studies : Electron-withdrawing groups (Cl, F) increase electrophilicity at the triazole C4 position, favoring nucleophilic attacks .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states.
Industrial-Scale Considerations
-
Process Optimization : Continuous-flow reactors improve yields in oxidation (≥80%) and hydrolysis (≥75%) by minimizing side reactions.
-
Catalysts : Cu(I)-zeolite catalysts enhance selectivity in substitution reactions, reducing halogenated byproducts.
This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Further studies are needed to explore its catalytic applications and asymmetric functionalization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1H-1,2,3-triazole-4-carboxamides, where variations in aryl/heteroaryl substituents significantly influence physicochemical properties and biological activity. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues and Substituent Effects
Key Observations
Substituent Position and Bioactivity: The 3-fluorophenyl group in the target compound may enhance electronic effects (e.g., hydrogen bonding or dipole interactions) compared to the 3-chloro-2-methylphenyl group in Compound 1 . Ethoxy groups (e.g., in BG01432) improve solubility compared to halogens or methyl groups due to increased polarity .
Solubility Challenges :
- Triazole-carboxamides with hydrophobic substituents (e.g., chloro, methyl) exhibit poor aqueous solubility, as seen in Compound 1 and the discontinued analog .
- Polar groups like methoxy or hydroxymethyl (e.g., in GSK1940029) mitigate this issue but may reduce membrane permeability .
Synthetic Routes :
- The target compound is likely synthesized via a two-step process: (1) formation of the triazole-carboxylic acid using click chemistry, followed by (2) coupling with 3-chloro-2-methylaniline using thionyl chloride (SOCl₂) or carbodiimide reagents, as reported for analogs in and .
Biological Activity Trends :
- β-cell protective activity is highly substituent-dependent. For example, Compound 1 achieves 97% activity at 6 μM, while analogs with bulkier groups (e.g., cyclopropyl) show reduced efficacy .
- The 3-fluorophenyl group in the target compound may confer unique pharmacokinetic properties, though direct biological data are lacking.
Q & A
Q. Advanced Research Focus
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of the target protein upon compound binding.
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with the target protein .
- CRISPR-Cas9 knockouts : Confirm loss of activity in target-deficient cell lines to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
